1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives has been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis
The molecular formula of “1-phenyl-1H-pyrazole-3-carboxylic acid” is C4H4N2O2 . The molecular weight is 112.09 g/mol . The IUPAC name is 1H-pyrazole-5-carboxylic acid .Chemical Reactions Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-pyrazole-3-carboxylic acid” include a molecular weight of 112.09 g/mol, and a molecular formula of C4H4N2O2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Application 1: Anticoagulant Drug Discovery
- Summary of the Application : 1-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for the discovery of Factor XIa (FXIa) inhibitors . FXIa is a major target for anticoagulant drug discovery due to its reduced risk of bleeding .
- Methods of Application or Experimental Procedures : The researchers replaced the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in compound 3 with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . They synthesized and assessed the FXIa inhibitory potency of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives with different P1, P1′ and P2′ moiety .
- Results or Outcomes : The lead compound 7za (FXIa Ki = 90.37 nM, 1.5× aPTT in rabbit plasma = 43.33 μM) exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities . The binding mode of 7za with FXIa was studied and the results suggest that the 2-methylcyclopropanecarboxamide group of 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, making 7za binds to FXIa in a highly efficient manner .
Application 2: Antibacterial Activity
- Summary of the Application : 1H-pyrazole-3-carboxylic acid derivatives have been found to exhibit antibacterial activity .
- Methods of Application or Experimental Procedures : The antibacterial activity of a series of 1H-pyrazole-3-carboxylic acid derivatives was assessed against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .
Application 3: Antileishmanial and Antimalarial Activity
- Summary of the Application : Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .
- Methods of Application or Experimental Procedures : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Application 4: Antibacterial Activity
- Summary of the Application : 1H-pyrazole-3-carboxylic acid derivatives have been found to exhibit antibacterial activity .
- Methods of Application or Experimental Procedures : The antibacterial activity of a series of 1H-pyrazole-3-carboxylic acid derivatives was assessed against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .
Application 5: Antifungal Activity
- Summary of the Application : Several 3-(4-chlorophenyl)-4-substituted pyrazoles have been screened for their antifungal activity .
- Methods of Application or Experimental Procedures : The antifungal activity of these pyrazoles was assessed against various pathogenic fungal strains .
- Results or Outcomes : The specific results or outcomes of this study were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-7-12(11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWUBNJMRGMNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494814 | |
Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
4747-46-0 | |
Record name | 1-Phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.